molecular formula C18H14N6O2S2 B2955164 2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiazol-2-yl)acetamide CAS No. 941889-73-2

2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2955164
CAS No.: 941889-73-2
M. Wt: 410.47
InChI Key: BSSPTTYRFZHWME-UHFFFAOYSA-N
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Description

2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiazol-2-yl)acetamide is a complex heterocyclic compound It features a unique structure combining pyrazole, thiazole, and pyrimidine rings, making it an interesting subject for chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a diketone to form the pyrazole ring.

    Thiazole Ring Construction: The thiazole ring is usually synthesized via a condensation reaction involving a thioamide and an α-haloketone.

    Pyrimidine Ring Formation: The pyrimidine ring is constructed through a cyclization reaction involving a guanidine derivative and a β-dicarbonyl compound.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the complete heterocyclic structure, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazole rings, leading to the formation of sulfoxides or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound exhibits various activities such as antimicrobial, antifungal, and anticancer properties. It is often studied for its potential to inhibit specific enzymes or pathways involved in disease processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with multiple biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiazol-2-yl)acetamide involves its interaction with various molecular targets. These include enzymes, receptors, and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with receptors, modulating signal transduction pathways, and with DNA, potentially interfering with replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiazol-2-yl)acetamide
  • 4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine
  • N-(thiazol-2-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its combined heterocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2S2/c25-14(21-17-19-6-7-27-17)8-12-10-28-18-22-15-13(16(26)23(12)18)9-20-24(15)11-4-2-1-3-5-11/h1-7,9,12H,8,10H2,(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSPTTYRFZHWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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